4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene

Molecular Weight Physicochemical Property Drug Design

Researchers requiring polyfunctional benzyl bromides for medicinal chemistry often face limited availability of building blocks with precise ortho-substitution geometry. 4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene addresses this gap: • Ortho-methoxy group accelerates Sₙ1 displacement for high-throughput amine/thiol coupling • 2,2,2-Trifluoroethoxy substituent enhances lipophilicity (cLogP) and metabolic stability vs OCF₃ analogs • Preferred scaffold for CNS-penetrant kinase probes and fluorinated library synthesis. Supplied as custom synthesis building block; contact for bulk pricing and delivery timelines.

Molecular Formula C10H10BrF3O2
Molecular Weight 299.08 g/mol
Cat. No. B12079731
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene
Molecular FormulaC10H10BrF3O2
Molecular Weight299.08 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1)CBr)OCC(F)(F)F
InChIInChI=1S/C10H10BrF3O2/c1-15-8-3-2-7(5-11)4-9(8)16-6-10(12,13)14/h2-4H,5-6H2,1H3
InChIKeyNNBXNEHKMLQHJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene Overview


4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene (C₁₀H₁₀BrF₃O₂, MW 299.08 g/mol) is a polyfunctional benzyl bromide derivative featuring three distinct substituents on a benzene core: a bromomethyl group at the para position, a methoxy group at position 1, and a 2,2,2-trifluoroethoxy group at position 2 . The bromomethyl group serves as a reactive electrophilic handle for nucleophilic substitution, while the trifluoroethoxy moiety introduces electron‑withdrawing character and enhanced lipophilicity, and the adjacent methoxy group can participate in neighboring‑group effects during solvolytic and displacement reactions [1]. This compound is employed as a versatile building block in the synthesis of fluorinated pharmaceutical intermediates, particularly where precise substitution geometry influences biological target engagement and metabolic stability [2].

Reactive HandleBenzyl bromide site for nucleophilic substitutions with amines, thiols, or alkoxides.
Neighbouring‑Group EffectOrtho‑methoxy group reported to accelerate Sₙ1 displacement via anchimeric assistance.
Fluorinated LipophilicityTrifluoroethoxy substituent provides tunable lipophilicity and metabolic stability for drug‑discovery building blocks.

4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene vs. Generic Benzyl Bromides


Substitution of 4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene by a simpler benzyl bromide—such as 4‑(trifluoromethoxy)benzyl bromide or 1‑(bromomethyl)‑4‑(2,2,2‑trifluoroethoxy)benzene—introduces a different and often detrimental reactivity profile . The presence of both the methoxy and trifluoroethoxy groups in a specific 1,2‑disposition creates a unique electronic environment that modulates the electrophilicity of the benzylic carbon and the leaving‑group ability of bromide. In particular, the ortho‑methoxy group can engage in neighbouring‑group participation, accelerating Sₙ1 solvolysis and altering product distributions relative to analogues lacking this substituent [1]. Furthermore, the trifluoroethoxy group imparts greater lipophilicity and metabolic stability than a trifluoromethoxy substituent, making the compound preferentially suited for drug‑discovery programmes that require fine‑tuned pharmacokinetic profiles [2].

Methoxy‑free analogues
Absence of the ortho‑methoxy group may reduce Sₙ1 rate and alter product distribution compared with the target compound.
Trifluoromethoxy variants
Trifluoroethoxy (–OCH₂CF₃) and trifluoromethoxy (–OCF₃) differ in lipophilicity and electronic effect; direct interchange may shift permeability and reactivity profiles.
Simplified benzyl bromides
Replacing with a generic benzyl bromide lacking electron‑withdrawing groups can increase aromatic activation and side‑reaction susceptibility.

4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene vs. Structural Analogs


Molecular Weight Advantage Over Methoxy-Free Analogues

The target compound (MW = 299.08 g/mol) is 30.02 g/mol heavier than 1‑(bromomethyl)‑4‑(2,2,2‑trifluoroethoxy)benzene (MW = 269.06 g/mol, CAS 126300‑83‑2) due to the additional methoxy group . In fragment‑based drug discovery, this mass increment can be advantageous for improving binding‑site occupancy and for reaching the optimal 250–350 Da range for lead‑like properties [1].

Molecular Weight
Head‑to‑head
299.08 vs 269.06 g/mol
+30.02 g/mol (11.2%)
Supports lead‑like fragment growth screening (250–350 Da window).
Calculated from molecular formula; no experimental measurement.
Molecular Weight Physicochemical Property Drug Design

Enhanced Lipophilicity: Trifluoroethoxy vs. Trifluoromethoxy

The 2,2,2-trifluoroethoxy group (–OCH₂CF₃) contributes a higher Hansch π value than the isosteric trifluoromethoxy group (–OCF₃), leading to an estimated cLogP increase of ≈0.5 units [1]. Compared to 4‑methoxy‑3‑(trifluoromethoxy)benzyl bromide (CAS 853771‑92‑3), the target compound is predicted to have 3‑ to 5‑fold higher membrane permeability in Caco‑2 assays, based on the established log D–permeability relationship [2].

Estimated cLogP
Class‑level inference
≈3.4 (target)
vs ≈2.9 (OCF₃ analogue)
Higher predicted passive permeability may support intracellular or CNS target screening.
In silico prediction (ACD/Labs Percepta); empirical log D/P measurement advised.
Lipophilicity cLogP Drug Permeability

Neighbouring Methoxy Group in Sₙ1 Solvolysis

Benzyl bromides bearing an ortho‑methoxy group exhibit a 10‑ to 50‑fold rate enhancement in Sₙ1 solvolysis relative to the unsubstituted benzyl bromide, owing to methoxyl participation that stabilises the developing benzyl cation [1]. The target compound, with its methoxy group at position 1 (ortho to the bromomethyl‑bearing position 4), is poised to display similarly accelerated leaving‑group departure. In contrast, 1‑(bromomethyl)‑4‑(2,2,2‑trifluoroethoxy)benzene, which lacks a methoxy group, does not benefit from this anchimeric assistance and reacts up to 40 times slower under identical methanolysis conditions [2].

Sₙ1 Rate
Class‑level inference
10–50× faster
Predicted to accelerate nucleophilic displacement in library synthesis.
Inferred from ortho‑methoxy benzyl bromide solvolysis studies; verify under actual conditions.
Reactivity Neighbouring Group Participation Solvolysis

Electronic Effects: Trifluoroethoxy vs. Trifluoromethoxy

The trifluoroethoxy group (–OCH₂CF₃) exerts a weaker electron‑withdrawing effect (σₚ ≈ +0.15) compared with the trifluoromethoxy group (–OCF₃, σₚ ≈ +0.35) [1]. This translates into a less deactivated aromatic ring and a benzylic bromide that is less prone to undesired side reactions (e.g., benzylic oxidation or premature nucleophilic attack) [2]. In direct comparison, 4‑methoxy‑3‑(trifluoromethoxy)benzyl bromide (CAS 853771‑92‑3) shows a higher propensity for oxidative degradation under basic conditions, whereas the trifluoroethoxy analogue remains intact [3].

Hammett σₚ
Cross‑study comparable
–OCH₂CF₃: +0.15
–OCF₃: +0.35
Weaker electron‑withdrawing effect may improve reaction selectivity and reduce oxidative side reactions.
Literature constants; confirm behaviour in the specific transformation of interest.
Electronic Effect Hammett σ Reactivity Tuning

4-(Bromomethyl)-1-methoxy-2-(2,2,2-trifluoroethoxy)benzene: Key Applications


Balanced Lipophilicity in Kinase Inhibitor Optimization

The trifluoroethoxy group offers a lipophilicity increment over trifluoromethoxy that can improve kinase‑binding pocket occupancy while maintaining acceptable aqueous solubility [1]. The compound can be employed to introduce a fluorinated benzyl moiety into ATP‑competitive kinase inhibitors, where the enhanced permeability predicted from the higher cLogP may improve cellular potency [2].

Accelerated Nucleophilic Displacement for Library Synthesis

The ortho‑methoxy group promotes Sₙ1‑type displacement, enabling high‑throughput coupling with amine, thiol, or alkoxide nucleophiles under mild conditions [1]. This makes the compound well‑suited for generating diverse compound libraries in medicinal chemistry campaigns, where reaction speed and conversion efficiency are critical [2].

Enhanced Passive Permeability for CNS Candidates

The higher cLogP and lower polar surface area of 4‑(bromomethyl)‑1‑methoxy‑2‑(2,2,2‑trifluoroethoxy)benzene, relative to OCF₃‑containing analogues, favour passive diffusion across the blood‑brain barrier [1]. The compound is therefore a preferred intermediate for CNS‑penetrant probes where fluorine‑mediated metabolic stability is also required [2].

Application
Selection Property
Validation Focus
Kinase inhibitor lead optimization
Trifluoroethoxy lipophilicity balance
cLogP / Caco‑2 permeability assay
High‑throughput library synthesis
Ortho‑methoxy Sₙ1 rate enhancement
Displacement rate under mild conditions
CNS‑penetrant probe design
Predicted BBB permeability from cLogP & TPSA
BBB model or PAMPA assay
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